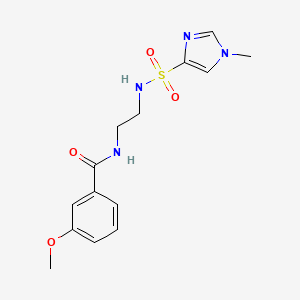
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an imidazole sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Sulfonamide Moiety: This can be achieved by reacting 1-methylimidazole with a sulfonyl chloride under basic conditions to form the sulfonamide.
Attachment of the Benzamide Core: The sulfonamide intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and benzamide functionalities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-methoxy-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: Lacks the methyl group on the imidazole ring.
3-methoxy-N-(2-(1-methyl-1H-imidazole-4-amino)ethyl)benzamide: Contains an amino group instead of a sulfonamide group.
Uniqueness
The presence of both the methoxy group and the imidazole sulfonamide moiety in 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
3-Methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and related research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The imidazole ring is known for its role in modulating biological responses, particularly in cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of imidazole compounds can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231 cells. The presence of the sulfonamide group enhances its cytotoxic properties against these tumor cells .
- Cell Viability : The effect on cell viability was assessed using human dermal fibroblast (HFF-1) cells. In vitro assays demonstrated that at lower concentrations (39 and 78 µg/mL), the compound maintained high cellular metabolic activity (≥80%), while higher concentrations led to significant reductions in viability .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In Vitro Studies : A study conducted on human cervical cancer cells (SISO) showed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The IC50 values indicated substantial cytotoxicity, particularly at concentrations above 100 µM .
- Apoptosis Induction : Further investigation revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with IC50 concentrations, suggesting a mechanism involving programmed cell death .
Data Tables
| Biological Activity | Effect | Concentration Range | Cell Line |
|---|---|---|---|
| Antitumor Activity | Inhibition | >100 µM | HeLa |
| Cell Viability | ≥80% | 39-78 µg/mL | HFF-1 |
| Apoptosis Induction | Increased | IC50 | SISO |
特性
IUPAC Name |
3-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18-9-13(16-10-18)23(20,21)17-7-6-15-14(19)11-4-3-5-12(8-11)22-2/h3-5,8-10,17H,6-7H2,1-2H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOWLPIUVNGNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














